

# TFAX 594,SE for Flow Cytometry Staining: Application Notes and Protocols

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## Compound of Interest

Compound Name: Tfax 594,SE

Cat. No.: B11927528

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## Introduction

**TFAX 594,SE** (Succinimidyl Ester) is a bright, photostable, amine-reactive red fluorescent dye optimally excited by the 561 nm or 594 nm laser lines, with a fluorescence emission maximum at approximately 617 nm. Its properties make it an excellent choice for a variety of flow cytometry applications, including cell proliferation analysis and immunophenotyping. This document provides detailed application notes and protocols for the effective use of **TFAX 594,SE** in flow cytometry.

## Key Applications

- **Cell Proliferation and Tracking:** **TFAX 594,SE** is an effective tool for tracking cell divisions. The dye covalently labels intracellular proteins, and as cells divide, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each generation. This allows for the quantitative analysis of cell proliferation.<sup>[1][2]</sup>
- **Immunophenotyping:** **TFAX 594,SE** can be conjugated to primary or secondary antibodies to facilitate the identification and quantification of specific cell populations based on the expression of cell surface or intracellular markers.

## Spectral Properties

The spectral characteristics of **TFAX 594,SE** are critical for its use in multicolor flow cytometry experiments.

Parameter	Value
Excitation Maximum (nm)	~590
Emission Maximum (nm)	~617
Common Laser Line (nm)	561 or 594
Quantum Yield	~0.66
Extinction Coefficient ( $M^{-1}cm^{-1}$ )	~92,000

Note: Spectral properties can be influenced by the local environment. These values are for guidance and should be confirmed with a spectra viewer for precise experimental planning.

## Experimental Protocols

### Protocol 1: Cell Proliferation Assay using **TFAX 594,SE**

This protocol details the steps for labeling cells with **TFAX 594,SE** to monitor cell proliferation by flow cytometry.

Materials:

- **TFAX 594,SE**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), sterile, without calcium or magnesium
- Complete cell culture medium
- Fetal Bovine Serum (FBS)
- Cells of interest in single-cell suspension
- Flow cytometry tubes

## Procedure:

- Reagent Preparation:
  - Prepare a 5 mM stock solution of **TFAX 594,SE** in anhydrous DMSO.
  - Note: The succinimidyl ester is moisture-sensitive. Ensure DMSO is anhydrous and store the stock solution in small aliquots at -20°C, protected from light and moisture.
- Cell Preparation:
  - Harvest cells and prepare a single-cell suspension.
  - Wash the cells once with sterile PBS.
  - Resuspend the cells in pre-warmed (37°C) PBS at a concentration of 1-10 x 10<sup>6</sup> cells/mL.
- Cell Staining:
  - Dilute the **TFAX 594,SE** stock solution in sterile PBS to the desired working concentration. The optimal concentration should be determined empirically for each cell type but typically ranges from 0.5 to 10 µM.
  - Add the **TFAX 594,SE** working solution to the cell suspension and mix gently but thoroughly.
  - Incubate for 10-20 minutes at 37°C, protected from light.
- Quenching the Staining Reaction:
  - To stop the staining reaction, add an equal volume of complete culture medium containing at least 10% FBS. The proteins in the serum will react with any unbound dye.
  - Incubate for 5-10 minutes at room temperature.
- Washing:
  - Centrifuge the cells at 300-400 x g for 5 minutes.

- Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
- Repeat the wash step two more times to ensure complete removal of any unbound dye.
- Cell Culture and Analysis:
  - Resuspend the final cell pellet in complete culture medium and culture under desired experimental conditions.
  - At each time point, harvest a sample of the cells for flow cytometry analysis.
  - Analyze the samples on a flow cytometer equipped with a 561 nm or 594 nm laser and appropriate emission filters.
  - Unstained cells should be used as a negative control to set the baseline fluorescence.

## Protocol 2: Antibody Conjugation with **TFAX 594,SE**

This protocol provides a general procedure for conjugating **TFAX 594,SE** to an antibody.

Materials:

- Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
- **TFAX 594,SE**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sodium bicarbonate buffer (1 M, pH 8.3)
- Purification column (e.g., Sephadex G-25)
- PBS

Procedure:

- Antibody Preparation:

- Dialyze the antibody against PBS to remove any amine-containing buffers (e.g., Tris).
- Adjust the antibody concentration to 1-2 mg/mL in PBS.
- Conjugation Reaction:
  - Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.
  - Prepare a fresh solution of **TFAX 594,SE** in anhydrous DMSO.
  - Add the **TFAX 594,SE** solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically but a starting point of 10:1 is often used.
  - Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification of the Conjugate:
  - Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
  - Collect the fractions containing the conjugated antibody (typically the first colored fractions to elute).
- Characterization and Storage:
  - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 594 nm.
  - Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a protein stabilizer (e.g., BSA) and storing at -20°C in aliquots.

## Data Presentation

### Table 1: Recommended Staining Concentrations for **TFAX 594,SE** in Cell Proliferation Assays

Cell Type	Recommended Concentration (µM)	Incubation Time (minutes)
Jurkat (human T lymphocyte)	1 - 5	15
PBMCs (human)	2 - 10	20
Splenocytes (mouse)	1 - 8	15
Adherent Cell Line (e.g., HeLa)	0.5 - 5	10

Note: These concentrations are starting points and should be optimized for your specific cell type and experimental conditions.

## Table 2: Photostability of TFX 594,SE Compared to Other Common Dyes

Fluorophore	Relative Photostability
TFX 594,SE	High
Alexa Fluor® 594	High
Texas Red®	Moderate
PE (Phycoerythrin)	Low

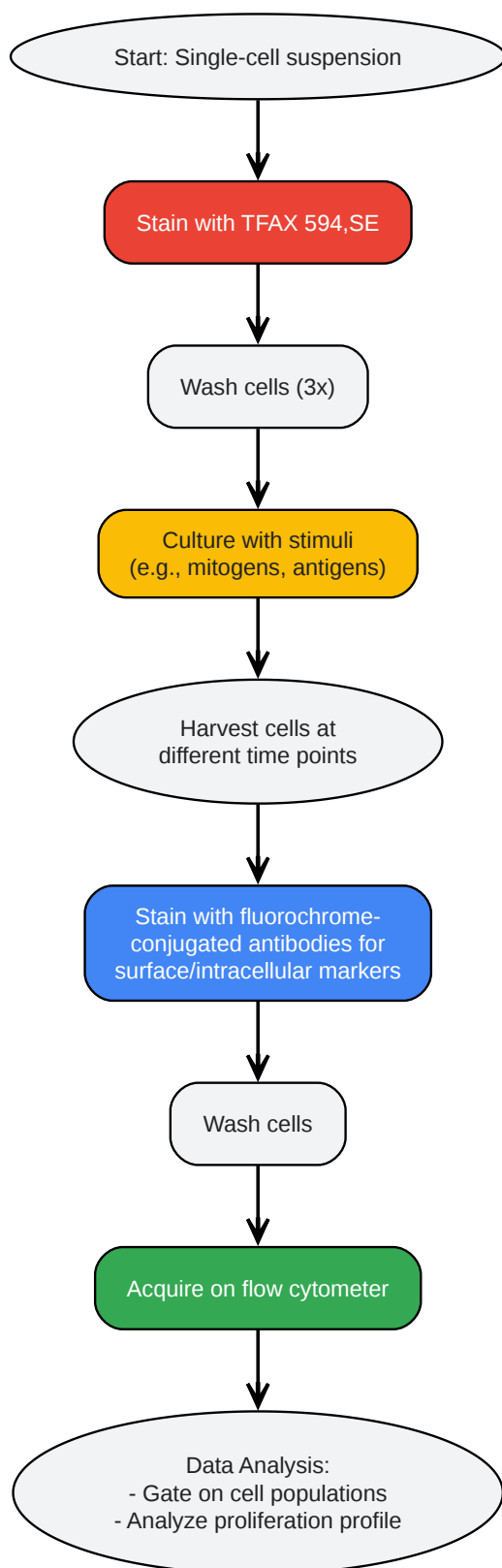
Data compiled from various sources. Relative photostability can be influenced by the mounting medium and illumination conditions.

## Visualizations

### T-Cell Activation and Proliferation Signaling Pathway



## Experimental Workflow: Combined Immunophenotyping and Proliferation Analysis



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## References

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